(1-methyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
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Overview
Description
(1-methyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with 1H-pyrazole-1-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methanone linkage can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(1-methyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (1-methyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole rings can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Similar structure with a morpholino group instead of a pyrazole ring.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: Contains a pyrazole ring but with additional triazolo and pyridinyl groups.
Uniqueness
(1-methyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is unique due to its combination of a nitro group and a methanone linkage, which imparts distinct chemical reactivity and potential biological activity. Its dual pyrazole rings also provide a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H7N5O3 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
(2-methyl-4-nitropyrazol-3-yl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C8H7N5O3/c1-11-7(6(5-10-11)13(15)16)8(14)12-4-2-3-9-12/h2-5H,1H3 |
InChI Key |
AEQDMOCJLSMYLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2C=CC=N2 |
Origin of Product |
United States |
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